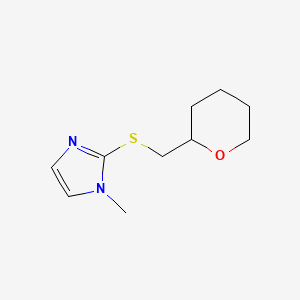
1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is also known as TAN-67 and has been synthesized using various methods. The purpose of
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one is not fully understood. It has been found to bind to the delta opioid receptor and has been shown to have agonist activity at this receptor.
Biochemical and Physiological Effects
1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. It has also been found to reduce the rewarding effects of opioids and may be useful in the treatment of opioid addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one in lab experiments is its potential applications in the field of medicine. However, one limitation is the lack of understanding of its mechanism of action and the need for further research in this area.
Future Directions
There are many future directions for research on 1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one. One direction is the study of its potential use in the treatment of opioid addiction. Another direction is the study of its mechanism of action and the development of more potent and selective agonists for the delta opioid receptor. Additionally, further research could be conducted on its potential applications in the treatment of cancer and other diseases.
Synthesis Methods
1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one has been synthesized using various methods. One of the methods involves the reaction between 1-(2,3-dihydroindol-1-yl)propan-2-one and 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a base such as potassium carbonate. Another method involves the reaction between 1-(2,3-dihydroindol-1-yl)propan-2-one and 1,2,3,4-tetrahydronaphthalen-1-amine in the presence of a Lewis acid such as zinc chloride.
Scientific Research Applications
1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one has been studied for its potential applications in the field of medicine. It has been found to have anticancer properties and has been tested on various cancer cell lines. It has also been studied for its potential use in the treatment of opioid addiction.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-15(21(24)23-14-13-17-8-3-5-12-20(17)23)22-19-11-6-9-16-7-2-4-10-18(16)19/h2-5,7-8,10,12,15,19,22H,6,9,11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKFRPFDMSUKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC2=CC=CC=C21)NC3CCCC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydroindol-1-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-ylamino)propan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Cyclohexyl-3-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B7535238.png)
![3-(3-Fluorophenyl)-2-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535244.png)
![3-(3-Fluorophenyl)-2-methyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7535247.png)

![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7535256.png)
![1-[4-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-2-(3-methoxyphenyl)ethanone](/img/structure/B7535265.png)
![1-[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-2-(3,5-dimethylphenoxy)ethanone](/img/structure/B7535274.png)
![1-Methyl-1-[(2-methylphenyl)methyl]-3-(2-methyl-4-pyrimidin-2-yloxyphenyl)urea](/img/structure/B7535275.png)

![[2-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] oxolane-2-carboxylate](/img/structure/B7535296.png)
![1-[[2-(4-Methylpiperazin-1-yl)pyridin-4-yl]methyl]-3-(4-methyl-1,3-thiazol-2-yl)urea](/img/structure/B7535300.png)
![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)
![N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-2-(methoxymethyl)-1,3-thiazole-4-carboxamide](/img/structure/B7535338.png)